

Spectroscopic Analysis of 4-Butoxybenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Butoxybenzoic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **4-Butoxybenzoic acid**, a compound of interest in various research and development fields. The following sections present its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in a structured format, along with detailed experimental protocols.

Spectroscopic Data

The spectroscopic data for **4-Butoxybenzoic acid** is summarized in the tables below, offering a clear and concise reference for researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectrum

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
11.57 (approx.)	s (broad)	1H	-COOH
8.00	d	2H	Ar-H (ortho to -COOH)
6.95	d	2H	Ar-H (ortho to -O(CH ₂) ₃ CH ₃)
4.05	t	2H	-OCH ₂ -
1.78	m	2H	-OCH ₂ CH ₂ -
1.50	m	2H	-OCH ₂ CH ₂ CH ₂ -
0.98	t	3H	-CH ₃

¹³C NMR Spectrum[1]

Chemical Shift (δ) ppm	Assignment
172.5	-COOH
163.9	Ar-C-O
132.0	Ar-C (ortho to -COOH)
122.0	Ar-C-COOH
114.5	Ar-C (ortho to -O(CH ₂) ₃ CH ₃)
68.1	-OCH ₂ -
31.1	-OCH ₂ CH ₂ -
19.2	-OCH ₂ CH ₂ CH ₂ -
13.8	-CH ₃

Infrared (IR) Spectroscopy[2]

Frequency (cm ⁻¹)	Intensity	Assignment
2960-2850	Strong	C-H stretch (alkane)
3300-2500	Strong, Broad	O-H stretch (carboxylic acid)
1680	Strong	C=O stretch (carboxylic acid)
1605, 1580, 1510	Medium-Strong	C=C stretch (aromatic)
1250	Strong	C-O stretch (ether and acid)
1170	Strong	C-O stretch (ether)

Mass Spectrometry (MS)[3][4]

m/z	Relative Intensity	Assignment
194	High	[M] ⁺ (Molecular Ion)
177	Medium	[M - OH] ⁺
149	Medium	[M - O(CH ₂) ₃ CH ₃] ⁺
138	High	[M - C ₄ H ₈] ⁺
121	High	[M - C ₄ H ₉ O] ⁺

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:[2]

- Approximately 5-10 mg of **4-Butoxybenzoic acid** is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry vial.
- The solution is then transferred to a 5 mm NMR tube.

- A small amount of an internal standard, such as tetramethylsilane (TMS), may be added for referencing the chemical shifts to 0 ppm.[\[3\]](#)

Data Acquisition:

- The NMR tube is placed in the spectrometer's magnet.
- For ^1H NMR, a standard one-pulse sequence is typically used.
- For ^{13}C NMR, a proton-decoupled sequence is employed to simplify the spectrum by removing C-H coupling.
- The instrument software is used to acquire and process the data, which includes Fourier transformation of the free induction decay (FID).

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):[\[4\]](#)

- A small amount of **4-Butoxybenzoic acid** (1-2 mg) is ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.
- The mixture is then compressed in a pellet press under high pressure to form a thin, transparent pellet.

Data Acquisition:

- The KBr pellet is placed in the sample holder of the FT-IR spectrometer.
- A background spectrum of the empty sample compartment is first recorded.
- The sample spectrum is then recorded, and the background is automatically subtracted by the instrument's software. The resulting spectrum shows the infrared absorption of the sample.

Mass Spectrometry (MS)

Sample Preparation and Introduction:

- A dilute solution of **4-Butoxybenzoic acid** is prepared in a volatile organic solvent (e.g., methanol or acetonitrile).
- The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).^[4]

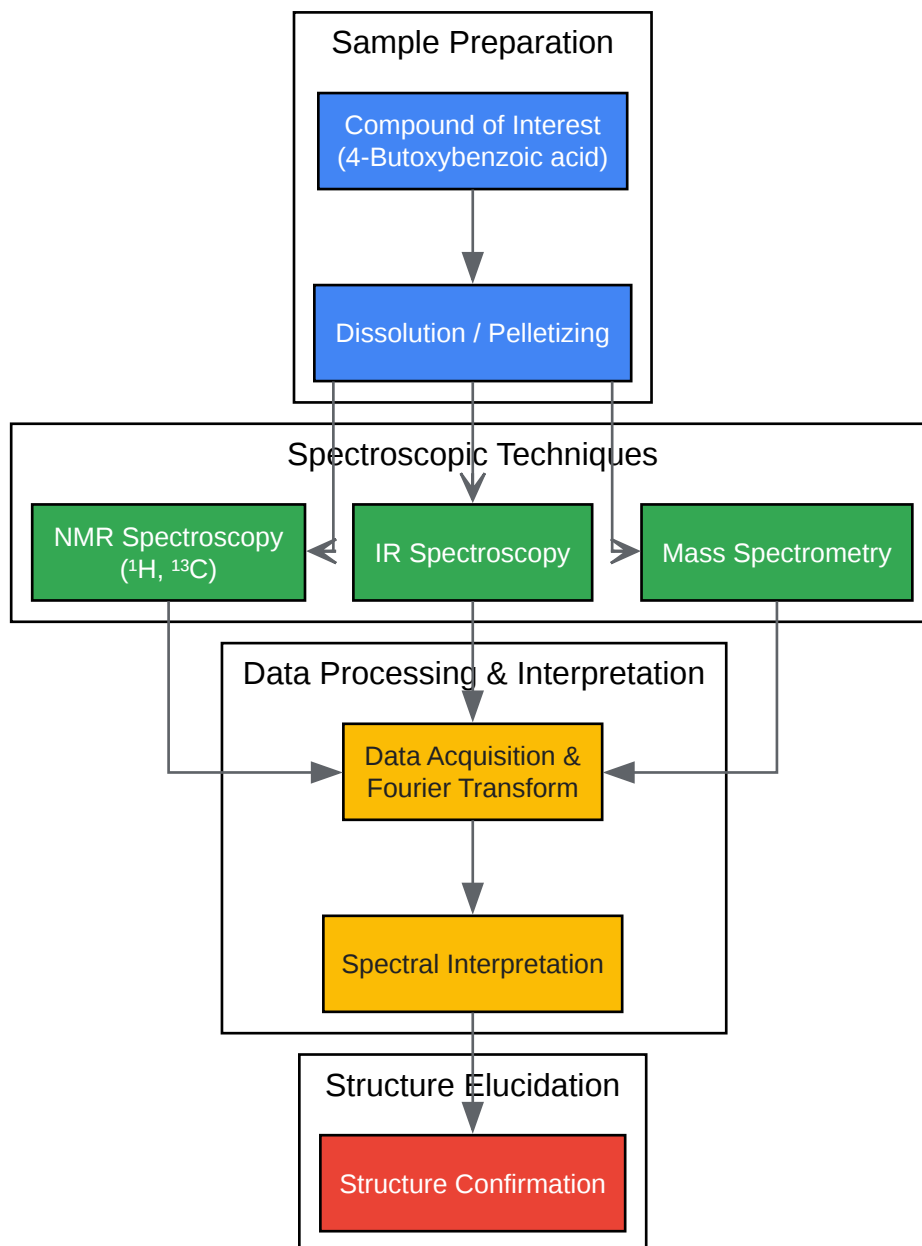
Data Acquisition (Electron Ionization - EI):^[5]

- In the ion source, the sample molecules are bombarded with a high-energy electron beam.
- This causes the molecules to ionize and fragment.
- The resulting positively charged ions and fragments are accelerated into the mass analyzer.
- The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
- A detector records the abundance of each ion, generating a mass spectrum.

Workflow for Spectroscopic Analysis

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.

General Workflow for Spectroscopic Analysis

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Caption: A generalized workflow illustrating the key stages of spectroscopic analysis, from sample preparation to structure elucidation.

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